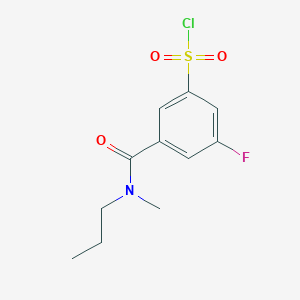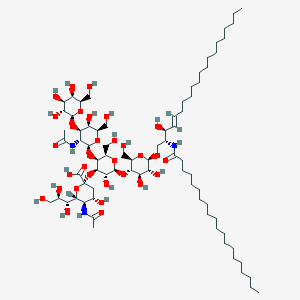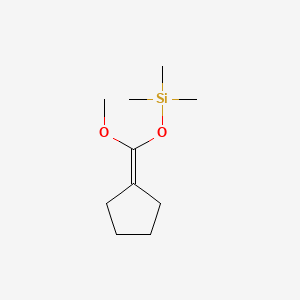
3,4-Di(propan-2-yloxy)cyclobut-3-ene-1,2-dione;1-iodo-2,3,4,5-tetramethylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Di(propan-2-yloxy)cyclobut-3-ene-1,2-dione: and 1-iodo-2,3,4,5-tetramethylbenzene are two distinct chemical compounds. The former is a cyclobutene derivative with isopropoxy groups, while the latter is an iodinated aromatic compound. Both compounds have unique structures and properties that make them valuable in various scientific and industrial applications.
Méthodes De Préparation
3,4-Di(propan-2-yloxy)cyclobut-3-ene-1,2-dione: can be synthesized through the reaction of cyclobutene-1,2-dione with isopropyl alcohol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to achieve the desired product. Industrial production methods may involve continuous flow reactors to optimize yield and purity.
1-iodo-2,3,4,5-tetramethylbenzene: is prepared by iodination of 2,3,4,5-tetramethylbenzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is carried out under controlled conditions to ensure selective iodination at the desired position.
Analyse Des Réactions Chimiques
3,4-Di(propan-2-yloxy)cyclobut-3-ene-1,2-dione: undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding diketones.
Reduction: Reduction reactions can yield cyclobutene derivatives with hydroxyl groups.
Substitution: The isopropoxy groups can be substituted with other alkoxy groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
1-iodo-2,3,4,5-tetramethylbenzene: primarily undergoes:
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in coupling reactions to form biaryl compounds.
Applications De Recherche Scientifique
3,4-Di(propan-2-yloxy)cyclobut-3-ene-1,2-dione: is used in:
Organic Synthesis: As a building block for synthesizing complex organic molecules.
Material Science: In the development of novel polymers and materials with unique properties.
1-iodo-2,3,4,5-tetramethylbenzene: finds applications in:
Pharmaceuticals: As an intermediate in the synthesis of active pharmaceutical ingredients.
Chemical Research: In the study of aromatic substitution reactions and the development of new synthetic methodologies.
Mécanisme D'action
The mechanism of action for 3,4-Di(propan-2-yloxy)cyclobut-3-ene-1,2-dione involves its reactivity towards nucleophiles and electrophiles, allowing it to participate in various organic reactions. The molecular targets and pathways depend on the specific reaction it undergoes.
For 1-iodo-2,3,4,5-tetramethylbenzene , the iodine atom acts as a leaving group in substitution reactions, facilitating the formation of new carbon-carbon or carbon-heteroatom bonds. This reactivity is crucial for its role in synthetic organic chemistry.
Comparaison Avec Des Composés Similaires
3,4-Di(propan-2-yloxy)cyclobut-3-ene-1,2-dione: can be compared with:
3,4-Dimethoxy-3-cyclobutene-1,2-dione: Similar structure but with methoxy groups instead of isopropoxy groups.
3,4-Di-n-butoxy-3-cyclobutene-1,2-dione: Similar structure but with n-butoxy groups.
1-iodo-2,3,4,5-tetramethylbenzene: can be compared with:
2,3,4,5-tetramethylbenzene: The non-iodinated parent compound.
1-bromo-2,3,4,5-tetramethylbenzene: Similar structure but with a bromine atom instead of iodine.
These comparisons highlight the unique reactivity and applications of the compounds due to the presence of specific functional groups.
Propriétés
Formule moléculaire |
C20H27IO4 |
|---|---|
Poids moléculaire |
458.3 g/mol |
Nom IUPAC |
3,4-di(propan-2-yloxy)cyclobut-3-ene-1,2-dione;1-iodo-2,3,4,5-tetramethylbenzene |
InChI |
InChI=1S/C10H13I.C10H14O4/c1-6-5-10(11)9(4)8(3)7(6)2;1-5(2)13-9-7(11)8(12)10(9)14-6(3)4/h5H,1-4H3;5-6H,1-4H3 |
Clé InChI |
HFHDLTJVNNEIBL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1C)C)C)I.CC(C)OC1=C(C(=O)C1=O)OC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-amino-5-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B12823146.png)
![4-Bromobicyclo[2.1.1]hexan-1-amine](/img/structure/B12823155.png)
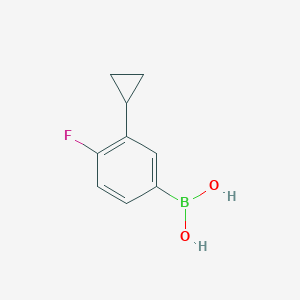

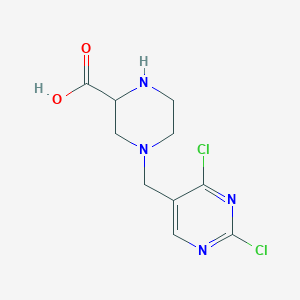

![Disodium;[5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] phosphate](/img/structure/B12823183.png)
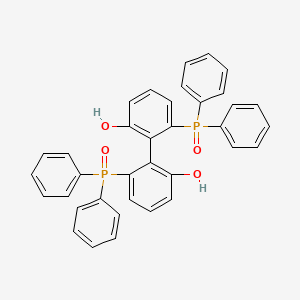
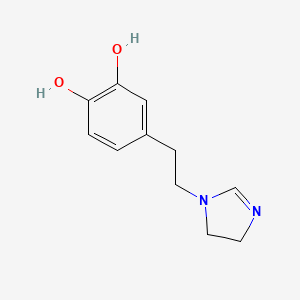
![1-Methyl-3-(((4-methylbenzyl)oxy)methyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B12823215.png)
